2-Nitro-3-phenoxythiophene

Description

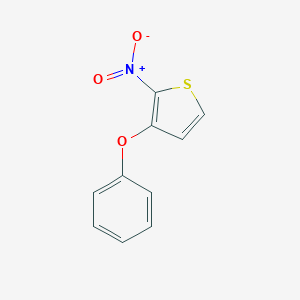

2-Nitro-3-phenoxythiophene is a nitro-substituted thiophene derivative characterized by a nitro (-NO₂) group at the 2-position and a phenoxy (-OPh) group at the 3-position of the thiophene ring. The thiophene core, a five-membered aromatic heterocycle containing sulfur, is central to its electronic and chemical properties.

Properties

CAS No. |

93102-58-0 |

|---|---|

Molecular Formula |

C10H7NO3S |

Molecular Weight |

221.23g/mol |

IUPAC Name |

2-nitro-3-phenoxythiophene |

InChI |

InChI=1S/C10H7NO3S/c12-11(13)10-9(6-7-15-10)14-8-4-2-1-3-5-8/h1-7H |

InChI Key |

DLPRUXZSTSGFPU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=C(SC=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(SC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Nitrothiophene Derivatives

- 2-Nitrothiophene: Lacking the phenoxy group, this simpler derivative exhibits higher electrophilicity at the nitro-substituted position, making it reactive toward nucleophilic substitution. In contrast, this compound’s phenoxy group may sterically hinder such reactions while enhancing thermal stability.

- 3-Phenoxythiophene: Without the nitro group, this compound is less electrophilic and more prone to electrophilic aromatic substitution (e.g., sulfonation or halogenation) at the electron-rich thiophene ring.

Thiophene Fentanyl Hydrochloride (CAS 2306823-39-0)

- A structurally distinct thiophene derivative with a thiofuranyl substituent and fentanyl backbone. Unlike this compound, this compound is a potent opioid analog. Key differences include: Substituent Effects: The thiofuranyl group introduces sulfur-mediated electronic effects, while the phenoxy group in this compound offers oxygen-based polarity. Applications: Thiophene fentanyl is pharmacologically active, whereas this compound’s applications are more exploratory, focusing on materials or intermediates .

Nitro-Substituted Aromatic Compounds

2-Nitro-4-(3-Trifluoromethoxyphenyl)phenol (CAS 1261946-46-6)

- A nitro-phenol derivative with a trifluoromethoxy (-OCF₃) group. Comparisons include: Electronic Effects: Both compounds feature nitro groups, but the phenol ring in this analog is more electron-deficient than the thiophene ring, altering redox behavior. Polarity: The trifluoromethoxy group enhances lipophilicity compared to the phenoxy group in this compound, which may influence solubility and bioavailability .

Key Comparative Data

Research Findings and Implications

- Reactivity: The nitro group in this compound facilitates reduction to amine derivatives, a pathway less explored in phenol-based analogs like CAS 1261946-46-6 .

- Stability: Phenoxy groups enhance thermal stability compared to thiofuranyl substituents, as seen in thiophene fentanyl derivatives, which require stringent handling due to pharmacological activity .

- Synthetic Utility: this compound’s dual functionalization makes it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike simpler nitrothiophenes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.